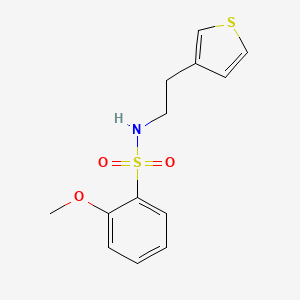

2-メトキシ-N-(2-(チオフェン-3-イル)エチル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring . The specific compound you’re asking about seems to be a derivative of these two structures, but without more specific information or context, it’s difficult to provide a detailed description .

Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . Benzenesulfonamides can participate in reactions such as condensation with amines . The specific reactions that “2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” might undergo would depend on the exact structure and conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and is soluble in most organic solvents . Benzenesulfonamides are typically solid at room temperature . The properties of “2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” would likely be influenced by these groups, but without a specific structure, a detailed analysis isn’t possible .科学的研究の応用

腐食抑制

チオフェン誘導体は、目的の化合物も含まれ、工業化学や材料科学における腐食抑制剤として応用されています 。これらの化合物は、水分や攻撃性の強い化学物質などの環境要因によって引き起こされる劣化から金属や合金を保護するのに役立ちます。

有機半導体

チオフェン系分子は、有機半導体の発展に貢献しています。 そのユニークな電子特性により、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)での使用に適しています 。研究者たちは、これらの材料を柔軟で効率的な電子デバイスに利用するために研究を行っています。

薬理学的特性

チオフェン環系は、さまざまな薬理学的活性を示します。

- 抗がん剤: 一部のチオフェン誘導体は、抗がん特性を示します .

- 抗炎症: これらの化合物は、抗炎症剤として作用する可能性があります .

- 抗菌: チオフェンは、抗菌効果を持つ可能性があります .

- 降圧剤および抗アテローム性動脈硬化薬: 特定の誘導体は、高血圧症やアテローム性動脈硬化症の管理において潜在的な可能性を示しています .

医薬品開発

いくつかの医薬品にチオフェン部分構造が組み込まれています。

- スプロフェン: 2-置換チオフェン骨格を持つ非ステロイド性抗炎症薬 .

- アルチカイン: 電位依存性ナトリウムチャネルブロッカーとして、ヨーロッパでは歯科麻酔薬として使用されているアルチカインには、2,3,4-トリ置換チオフェンが含まれています .

合成戦略

研究者たちは、さまざまな合成方法を用いてチオフェン誘導体を取得しています。注目すべき手法としては、次のようなものがあります。

Safety and Hazards

作用機序

Target of Action

Thiophene and its derivatives, which include 2-methoxy-n-(2-(thiophen-3-yl)ethyl)benzenesulfonamide, have been reported to possess a wide range of therapeutic properties . They have been proven to be effective drugs in the current disease scenario, with biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have various molecular and cellular effects .

生化学分析

Biochemical Properties

2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of specific kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Furthermore, 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. The distribution of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity .

特性

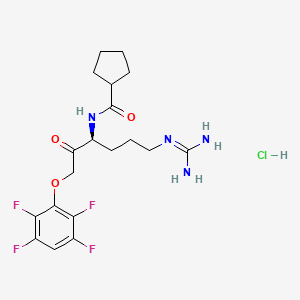

IUPAC Name |

2-methoxy-N-(2-thiophen-3-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-17-12-4-2-3-5-13(12)19(15,16)14-8-6-11-7-9-18-10-11/h2-5,7,9-10,14H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXCCUZWMHAUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2592167.png)

![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B2592168.png)

![2,8-Dibromo-6,12-bis(3-nitrophenyl)benzo[c][1,5]benzodiazocine](/img/structure/B2592171.png)

![2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one](/img/no-structure.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid](/img/structure/B2592177.png)

![2-chloro-6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2592182.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592184.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2592186.png)

![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride](/img/structure/B2592190.png)